molecular formula C12H8O2S B14328113 3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione CAS No. 110973-64-3

3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione

Cat. No.: B14328113
CAS No.: 110973-64-3
M. Wt: 216.26 g/mol
InChI Key: DNYOHMDBPIPORA-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]thiophene 3,3-dioxide is a sulfur-containing polycyclic aromatic hydrocarbon This compound is characterized by a fused ring structure that includes both naphthalene and thiophene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,1-b]thiophene 3,3-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Bradsher cyclization, which requires harsh conditions and several oxidation state changes . Another approach involves the copper-catalyzed cross-coupling reaction to prepare the Bradsher substrate in multiple steps from commercial materials while minimizing redox reactions .

Industrial Production Methods

Industrial production methods for Naphtho[2,1-b]thiophene 3,3-dioxide are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-b]thiophene 3,3-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced thiophene compounds, and substituted aromatic compounds.

Scientific Research Applications

Naphtho[2,1-b]thiophene 3,3-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which Naphtho[2,1-b]thiophene 3,3-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved include electron transfer and redox reactions, which are crucial for its activity in various applications .

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,1-b]thiophene: A related compound without the dioxide functional group.

    Benzo[b]thiophene: Another sulfur-containing polycyclic aromatic hydrocarbon.

    Dibenzothiophene: A compound with two benzene rings fused to a thiophene ring.

Uniqueness

Naphtho[2,1-b]thiophene 3,3-dioxide is unique due to the presence of the dioxide functional group, which imparts distinct chemical properties and reactivity. This makes it more versatile in various chemical reactions and applications compared to its analogs .

Properties

CAS No.

110973-64-3

Molecular Formula

C12H8O2S

Molecular Weight

216.26 g/mol

IUPAC Name

benzo[e][1]benzothiole 3,3-dioxide

InChI

InChI=1S/C12H8O2S/c13-15(14)8-7-11-10-4-2-1-3-9(10)5-6-12(11)15/h1-8H

InChI Key

DNYOHMDBPIPORA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CS3(=O)=O

Origin of Product

United States

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